molecular formula C20H19FN4OS B2734080 N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105216-31-6

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2734080
CAS No.: 1105216-31-6
M. Wt: 382.46
InChI Key: SRIPTXDJZAVEOF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex synthetic compound incorporating piperidine, pyridazine, and thiophene heterocycles, designed for advanced pharmaceutical and biological research. This molecule is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. Its structure features a piperidine-3-carboxamide core, a scaffold frequently identified in computer-aided studies as capable of interacting with a diverse range of enzymatic targets and biological receptors, suggesting a broad potential activity spectrum . The presence of the pyridazine ring is a critical feature, as this heterocycle is known for its high dipole moment and robust hydrogen-bonding capacity, properties that are advantageous for specific molecular recognition and target engagement in drug discovery . Furthermore, the piperidine moiety is a privileged structure in drug design, commonly used to optimize pharmacokinetic properties and as a scaffold to position pharmacophoric groups correctly for interaction with biological macromolecules; numerous FDA-approved drugs contain this heterocyclic system . The specific molecular architecture of this compound, which links the thiophene-pyridazine system to the 2-fluorophenyl group via the piperidine carboxamide, makes it a promising candidate for research into enzyme inhibition and receptor modulation. It is representative of modern chemical tools being used to explore challenging biological targets, including those involved in cell proliferation pathways . As a sophisticated research chemical, its primary applications include use as a reference standard, a building block in the synthesis of more complex molecules, and a lead compound for in vitro biological screening in early-stage drug discovery projects. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIPTXDJZAVEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes a nucleophilic substitution reaction with a thiophene derivative to introduce the thiophen-2-yl group.

    Introduction of the Piperidine Ring: The intermediate product is then reacted with a piperidine derivative under appropriate conditions to form the piperidine-3-carboxamide structure.

    Attachment of the Fluorophenyl Group: Finally, the 2-fluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions may target the pyridazine ring or the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly the fluorophenyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine or amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is C20H19FN4OSC_{20}H_{19}FN_4OS with a molecular weight of 368.4 g/mol . The compound features a piperidine ring, which is known for its ability to enhance the bioavailability and solubility of drug candidates. The presence of the fluorophenyl and thiophenyl moieties contributes to its unique physicochemical properties, making it a candidate for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The pyridazine framework has been associated with the inhibition of bromodomain proteins, which play a crucial role in gene expression regulation linked to cancer . Research suggests that derivatives of this compound could be evaluated for their efficacy in treating various cancers.

Central Nervous System (CNS) Disorders

The compound's ability to penetrate the blood-brain barrier makes it a potential candidate for treating CNS disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety .

Antimicrobial Properties

The presence of nitrogen heterocycles in the compound has been linked to antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains, indicating that this compound could be explored for its potential as an antibacterial or antifungal agent .

Case Study 1: Anticancer Screening

In a recent screening assay involving a library of compounds, derivatives with pyridazine structures were found to inhibit the growth of cancer cell lines effectively. The study highlighted that modifications on the piperidine ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: CNS Activity

A study focusing on the interaction of pyridazine derivatives with serotonin receptors demonstrated promising results for compounds similar to this compound. These findings suggest potential applications in developing antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl and thiophenyl groups may enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-carboxamide derivatives with heterocyclic cores. Below is a detailed comparison with structurally analogous molecules:

Structural Analogues with Pyridazine/Pyrimidine Cores

  • Compound A : (S)-1-(6-(thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
    • Key Differences :
  • Core : Pyrrolo[2,3-d]pyrimidin-4-yl vs. pyridazin-3-yl. Pyrrolopyrimidine cores exhibit higher planarity, enhancing π-π stacking in kinase-binding pockets.
  • Substituent: 4-(Trifluoromethoxy)benzyl vs. 2-fluorophenyl. Pharmacokinetic Impact: The trifluoromethoxy group may reduce metabolic oxidation compared to the fluorophenyl group.
  • Compound B : N-[2-(6-fluoroindol-1-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

    • Key Differences :
  • Core : Pyrimidin-2-yl vs. pyridazin-3-yl. Pyrimidines often exhibit stronger hydrogen-bonding interactions.
  • Substituent : 6-Fluoroindole-ethyl vs. thiophen-2-yl. Indole’s aromaticity and fluorine substitution may enhance CNS penetration but increase CYP450-mediated metabolism.

Piperidine-Carboxamide Derivatives with Fluorinated Aromatic Groups

  • Compound C : Ortho-fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)
    • Key Differences :
  • Backbone : Propanamide vs. piperidine-3-carboxamide. The absence of a pyridazine-thiophene system reduces steric hindrance, favoring opioid receptor binding.
  • Pharmacology : While both compounds feature 2-fluorophenyl groups, Compound C’s simpler structure correlates with higher µ-opioid receptor affinity but lower metabolic stability.

  • Compound D: (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide Key Differences:
  • Stereochemistry: (2R,3S) configuration vs. non-specified stereochemistry in the target compound. Stereospecificity may influence target engagement (e.g., kinase inhibition).

Biological Activity

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide, identified by its CAS number 921827-57-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, interactions with various biological targets, and structure-activity relationships (SAR).

The molecular formula of this compound is C19H17FN4OSC_{19}H_{17}FN_{4}OS with a molecular weight of 368.4 g/mol. The structure includes a piperidine core substituted with a pyridazine and thiophene moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a study indicated that related piperidine compounds exhibited cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism of action involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression, such as NF-κB activation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and the introduction of electron-withdrawing groups significantly impact the biological activity. Compounds with a fluorine atom at the ortho position of the phenyl group tend to enhance binding affinity to target proteins involved in cancer pathways. Notably, the presence of thiophene and pyridazine rings contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy .

Case Studies

Study Findings
Study on Piperidine Derivatives Showed enhanced cytotoxicity in FaDu cells compared to bleomycinSupports potential use in cancer therapy
SAR Analysis Identified optimal substitutions for IKKb inhibitionHighlights importance of structural modifications
Anticancer Mechanisms Induction of apoptosis via NF-κB pathway inhibitionValidates compound's role as an anticancer agent

The compound's mechanism primarily revolves around its ability to inhibit key enzymes and transcription factors involved in cancer cell proliferation. For example, it has been shown to inhibit IKKb, which is essential for NF-κB activation—a pathway frequently upregulated in cancers . This inhibition leads to reduced expression of anti-apoptotic proteins and increased apoptosis in malignant cells.

Q & A

Basic: What are the recommended synthetic routes for N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Assembly : Coupling a pyridazine moiety (6-(thiophen-2-yl)pyridazin-3-yl) with a piperidine ring via nucleophilic substitution or cross-coupling reactions.

Functionalization : Introducing the 2-fluorophenyl group through amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity .
Optimization : Use green solvents (e.g., cyclopentyl methyl ether) and real-time HPLC monitoring to minimize side products .

Basic: How is the structural characterization of this compound validated?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+: 427.14, observed: 427.12) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if crystalline) .

Basic: What preliminary biological screening assays are relevant for this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., PI3K/AKT pathway) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Solubility : Measure logP via shake-flask method (predicted logP: ~3.2) to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

Substituent Modification Biological Impact Evidence
Fluorophenyl at piperidine-3-carboxamideEnhances metabolic stability via reduced CYP450 interaction
Thiophene on pyridazineImproves π-π stacking with hydrophobic enzyme pockets
Piperidine ring substitutionModulates selectivity for target vs. off-target receptors
Strategy : Systematically replace functional groups (e.g., thiophene → furan) and evaluate potency shifts .

Advanced: How can contradictory data on target selectivity be resolved?

Methodological Answer:
Contradictions often arise from assay conditions. Mitigation steps:

Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with cellular thermal shift assays (CETSA) .

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses vs. experimental IC50_{50} .

Proteome Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .

Advanced: What strategies address poor aqueous solubility in preclinical studies?

Methodological Answer:

  • Salt Formation : Screen with counterions (e.g., HCl, mesylate) to improve solubility >10-fold .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) to enhance bioavailability .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release .

Advanced: How can metabolic stability be predicted and improved?

Methodological Answer:

  • In Silico Tools : Use MetaSite or StarDrop to predict CYP450 oxidation sites (e.g., fluorophenyl reduces 3A4 metabolism) .
  • Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify half-life (t1/2_{1/2}) via LC-MS/MS .
  • Deuteration : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow metabolism .

Advanced: What computational methods validate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets .
  • Machine Learning : Train models on ChEMBL data to predict off-target effects .

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